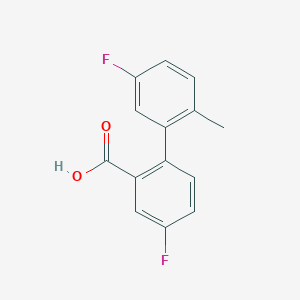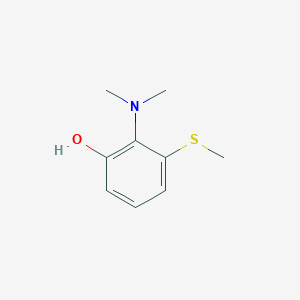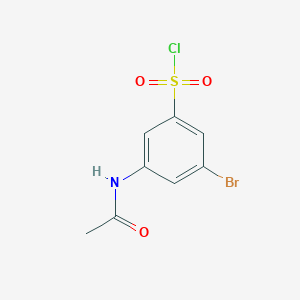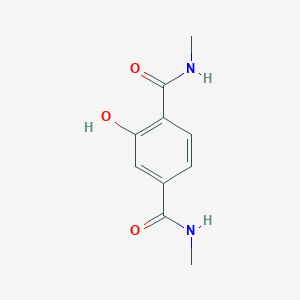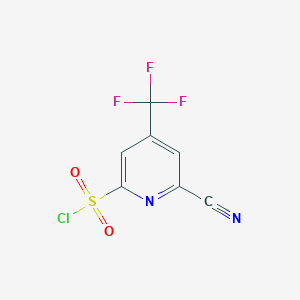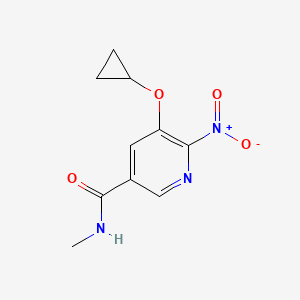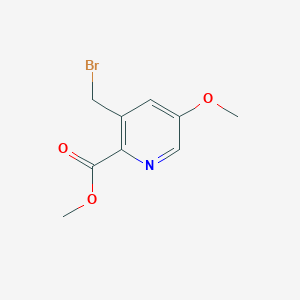![molecular formula C17H24BrN3O2 B14849719 tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)
tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a naphthyridine ring fused with a pyrrolidine ring, which is further substituted with a tert-butyl ester group. The presence of bromine and methyl groups adds to its chemical diversity, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine ring: This step often involves the use of organometallic reagents to form the spirocyclic structure.
Bromination and methylation: These functional groups are introduced through selective halogenation and alkylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, forming a variety of derivatives.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The bromine and methyl groups, along with the spirocyclic structure, allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its biological effects and therapeutic potential.
Comparaison Avec Des Composés Similaires
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,2’-indole]: Similar spirocyclic structure but different functional groups.
Spiro[pyrrolidine-3,3’-oxindole]: Another spirocyclic compound with distinct biological activities.
Spiro[isoquinoline-4,3’-pyrrolidine]: Features a spirocyclic structure with an isoquinoline ring.
The uniqueness of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate lies in its specific functional groups and the combination of the naphthyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H24BrN3O2 |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
tert-butyl (2S)-6-bromo-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H24BrN3O2/c1-11-13(18)9-12-5-6-17(20-14(12)19-11)7-8-21(10-17)15(22)23-16(2,3)4/h9H,5-8,10H2,1-4H3,(H,19,20)/t17-/m0/s1 |
Clé InChI |
MOIPCUSCRBBQLX-KRWDZBQOSA-N |
SMILES isomérique |
CC1=C(C=C2CC[C@@]3(CCN(C3)C(=O)OC(C)(C)C)NC2=N1)Br |
SMILES canonique |
CC1=C(C=C2CCC3(CCN(C3)C(=O)OC(C)(C)C)NC2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)
